Home > Products > Screening Compounds P118541 > N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide -

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide

Catalog Number: EVT-3678506
CAS Number:
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a synthetic organic compound belonging to the benzimidazole class of heterocyclic compounds. These compounds are characterized by the fusion of a benzene ring to an imidazole ring. [, ] While its specific role in scientific research is not explicitly mentioned in the provided literature, benzimidazoles are widely studied for their diverse biological activities and potential applications in medicinal chemistry. [, ]

Applications
  • Anti-inflammatory Activity: Benzimidazole derivatives have demonstrated potential as anti-inflammatory agents. [] A study identified specific benzimidazole compounds with significant anti-inflammatory activity comparable to Indomethacin, a common anti-inflammatory drug. []
  • Attenuation of Morphine-Induced Pain: Benzimidazole derivatives B1 and B8 have been shown to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia in mice, suggesting potential therapeutic applications for managing opioid-induced pain. []
  • Antimicrobial Activity: Some benzimidazole derivatives have exhibited promising antimicrobial activity, exceeding the potency of the reference drug Streptomycin in agar well diffusion assays. [] Docking studies suggest their mechanism of action might involve targeting the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase (TrmD). []
  • Potential Antifilarial Agents: A series of benzimidazole derivatives, N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines, were synthesized and evaluated for antifilarial activity, although none showed activity against the tested parasites. []
  • Antifungal Activity: A study investigated the complexing behavior and antifungal activity of N-[(1E)-1-(1H-Benzimidazol-2-yl)ethylidene]morpholine-4-carbothiohydrazide and a related ligand, revealing enhanced antifungal activity in their metal complexes compared to the free ligands. []

[6-(cis-2,6-Dimethylmorpholine-4-yl)pyridin-3-yl]-amide 2-methyl-4'-trifluoromethoxybiphenyl-3-carboxylic acid

    Compound Description: This compound acts as a Smoothened inhibitor. [] It is investigated in combination with PI3K kinase inhibitors for potential use in treating cancers associated with the Hedgehog signaling pathway, particularly medulloblastoma and resistant tumors. []

N-[4-Chloro-3-(5-dimethylamino-1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide

    Compound Description: This is another Smoothened inhibitor. [] It is studied alongside PI3K kinase inhibitors for potential application in treating Hedgehog pathway-associated cancers, specifically medulloblastoma and resistant tumors. []

2-[(R)4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyrazinyl-5'-yl]propane-2-ol

    Compound Description: This compound serves as a Smoothened inhibitor. [] It is being explored in conjunction with PI3K kinase inhibitors for the treatment of Hedgehog pathway-related cancers, particularly medulloblastoma and resistant tumors. []

2-Methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl]propionitrile

    Compound Description: This compound is a PI3K kinase inhibitor. [] It is investigated for its potential in enhancing the efficacy of Smoothened inhibitors in treating Hedgehog pathway-related cancers like medulloblastoma. []

8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-(trifluoromethyl)phenyl)-1,3-dihydroimidazo[4,5-c]quinolin-2(1H)-one)

    Compound Description: This compound functions as a PI3K kinase inhibitor. [] It is being studied for its ability to potentially improve the effectiveness of Smoothened inhibitors in treating cancers associated with the Hedgehog pathway, including medulloblastoma. []

5-(2,6-Dimorpholino-4-yl-pyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine

    Compound Description: This compound acts as a PI3K kinase inhibitor. [] Research explores its potential to enhance the efficacy of Smoothened inhibitors in the treatment of cancers linked to the Hedgehog signaling pathway, such as medulloblastoma. []

N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide

    Compound Description: This benzimidazole derivative exhibits anti-inflammatory activity. [] It demonstrates significant potency compared to the standard drug Indomethacin in reducing rat paw edema. []

N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(3-nitrophenyl)acetamide

    Compound Description: This benzimidazole derivative shows potent anti-inflammatory activity. [] It exhibits significant efficacy in reducing rat paw edema, exceeding the potency of Indomethacin. []

N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(2-nitrophenyl)acetamide

    Compound Description: This benzimidazole derivative exhibits potent anti-inflammatory properties. [] It demonstrates significant effectiveness in the rat paw edema model, surpassing the potency of the standard drug Indomethacin. []

    Compound Description: This compound is a benzimidazole derivative that exhibits potent anti-inflammatory activity. [] It shows significant efficacy in the rat paw edema model, exceeding the potency of Indomethacin. []

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1)

    Compound Description: B1 is a benzimidazole derivative that shows promise in attenuating morphine-induced paradoxical pain in mice. [] It effectively reduces morphine-induced thermal hyperalgesia and mechanical allodynia while also decreasing TNF-α expression in the spinal cord. []

N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8)

    Compound Description: B8, another benzimidazole derivative, exhibits potential in mitigating morphine-induced paradoxical pain in mice. [] It effectively lessens morphine-induced thermal hyperalgesia and mechanical allodynia and diminishes TNF-α expression in the spinal cord. []

N-(4-(Benzimidazole-2-yl)phenyl)sulfonamides

    Compound Description: This class of compounds, synthesized from 2-(4-aminophenyl)benzimidazole, are being investigated for their potential as Acetyl-CoA carboxylase (ACCase) inhibitors. [] Their ACCase inhibitory activity was pre-assessed through automated docking studies, indicating their potential as antimicrobial and antioxidant agents. []

N'-(1H-Benzimidazol-2-yl)phenyl hydrazido sulfonamides

    Compound Description: This group of compounds, synthesized from 2-hydrazinobenzimidazole, are under investigation for their potential as Acetyl-CoA carboxylase (ACCase) inhibitors. [] Preliminary assessment through automated docking studies suggests their potential for antimicrobial and antioxidant properties. []

N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate (LF22-0542)

    Compound Description: LF22-0542 is a novel nonpeptidic bradykinin B1 receptor antagonist. [] It exhibits significant antinociceptive effects in various pain models, including those induced by acetic acid, formalin, carrageenan, complete Freund's adjuvant, and nerve injury. []

Properties

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C22H19N3O3/c1-27-18-8-5-9-19(28-2)20(18)22(26)23-15-12-10-14(11-13-15)21-24-16-6-3-4-7-17(16)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI Key

MKMKMWJNRWHJFL-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.